3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid hydrazide with phenoxymethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
- 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzofuran and triazolothiadiazole moieties contributes to its diverse reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C19H14N4O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-12-14-9-5-6-10-15(14)25-17(12)18-20-21-19-23(18)22-16(26-19)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
NPRCTSYHDASBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5 |
Origin of Product |
United States |
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